molecular formula C15H14ClN5OS3 B2947017 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851132-78-0

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2947017
CAS RN: 851132-78-0
M. Wt: 411.94
InChI Key: SBXXVIPZICWIEG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including an imidazole ring and a thiadiazole ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The thiadiazole ring is a type of heterocycle that contains three carbon atoms, two nitrogen atoms, and a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups . The imidazole ring is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Scientific Research Applications

Synthesis and Evaluation of Derivatives

  • Glutaminase Inhibitors : Derivatives of similar structures have been synthesized and evaluated for their potential as glutaminase inhibitors. These inhibitors, like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, show promise in cancer therapy by attenuating the growth of human lymphoma cells both in vitro and in mouse models (Shukla et al., 2012).

  • Antibacterial and Anti-Enzymatic Agents : N-substituted derivatives of related compounds have been designed, synthesized, and evaluated for their antibacterial and anti-enzymatic properties. These studies provide a foundation for the development of new antimicrobial agents, highlighting the potential of such compounds in addressing bacterial resistance (Nafeesa et al., 2017).

Molecular Interactions and Properties

  • Crystal Structure Analysis : The analysis of crystal structures of similar compounds reveals detailed insights into their molecular interactions, such as hydrogen bonding patterns, which are crucial for understanding their biological activity and for designing new derivatives with improved efficacy (Ismailova et al., 2014).

  • Antimicrobial Activity : Bis-heterocyclic derivatives have been studied for their antimicrobial activity, indicating the potential of these compounds to act as potent antimicrobial agents against specific pathogens, which could guide the development of new treatments for infections (Divya et al., 2015).

properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5OS3/c1-2-23-15-20-19-13(25-15)18-12(22)9-24-14-17-6-7-21(14)11-5-3-4-10(16)8-11/h3-8H,2,9H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXXVIPZICWIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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